N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine
CAS No.:
Cat. No.: VC14785967
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O7 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 2-[[2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C19H22N2O7/c1-10-12-4-6-14(27-3)11(2)18(12)28-19(26)13(10)5-7-15(22)20-8-16(23)21-9-17(24)25/h4,6H,5,7-9H2,1-3H3,(H,20,22)(H,21,23)(H,24,25) |
| Standard InChI Key | PIUMQQNFLDXJQB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC(=O)NCC(=O)O |
Introduction
Synthesis
The synthesis of such compounds typically involves the condensation of a coumarin derivative with an amino acid or peptide. Detailed synthesis protocols are not provided in the search results but would likely involve standard peptide coupling techniques.
Characterization
Characterization involves techniques like NMR (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
While specific biological activity data for N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine are not available, related compounds may exhibit various biological activities due to their structural components. For example, coumarin derivatives are known for their potential anti-inflammatory, antioxidant, and anticancer properties .
Data Table: Comparison of Related Compounds
This table highlights the differences in molecular weight and formula between glycine and norvaline derivatives, which could influence their biological activity and physical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume